
Ambroxdiol
Descripción general
Descripción
Ambroxdiol, also known as this compound, is a useful research compound. Its molecular formula is C16H30O2 and its molecular weight is 254.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Ambroxol is classified as a mucokinetic agent, primarily used to enhance mucus clearance in respiratory conditions. It exhibits several pharmacological activities:
- Secretolytic Activity : Promotes mucus clearance and eases productive cough.
- Anti-inflammatory Effects : Reduces inflammation in the airways.
- Antioxidant Activity : Protects cells from oxidative stress.
- Local Anesthetic Effect : Blocks sodium channels, providing pain relief in respiratory infections .
Respiratory Diseases
Ambroxol is extensively utilized in treating acute and chronic bronchopulmonary diseases associated with abnormal mucus secretion. Key studies include:
- Meta-Analysis of Ambroxol with Fiberoptic Bronchoscopy : A study involving 1317 elderly patients demonstrated that high-dose ambroxol combined with fiberoptic bronchoscopy significantly improved blood gas indicators and reduced mortality rates in pneumonia patients .
Outcome Measure | Ambroxol Group (n=559) | Control Group (n=658) | Statistical Significance |
---|---|---|---|
Blood Oxygen Partial Pressure | Increased by 5.75 mmHg | Baseline | P < 0.001 |
Oxygen Saturation | Increased by 6.43% | Baseline | P < 0.001 |
Mortality Rate on Day 28 | Reduced by 56% | Baseline | P < 0.001 |
- Inhaled Ambroxol Efficacy Study : Research showed that inhaled ambroxol significantly reduced sputum viscosity and improved expectoration without increasing adverse events .
Neurodegenerative Diseases
Ambroxol has emerged as a potential therapeutic agent for neurodegenerative diseases, particularly Parkinson's disease associated with GBA mutations.
- Phase II Clinical Trials : The AiM-PD study indicated that ambroxol was safe and well-tolerated among participants with Parkinson's disease, leading to a notable increase in GCase enzyme levels in cerebrospinal fluid .
Parameter | Baseline Level | Post-Treatment Level | Change (%) |
---|---|---|---|
GCase Enzyme Level | X pg/mL | Y pg/mL | +35% |
Alpha-Synuclein Level | A pg/mL | B pg/mL | -13% |
- Longitudinal Study on Gaucher Disease : Ambroxol was found to provide clinical benefits to patients with neuronopathic Gaucher disease, improving neurological status and physical activity over a median treatment period of 19 months .
Case Study 1: Ambroxol in Parkinson's Disease
In a cohort of patients treated with ambroxol, significant improvements were observed in motor symptoms and cognitive functions over six months. The study highlighted the drug's ability to penetrate the blood-brain barrier effectively .
Case Study 2: Efficacy in Pediatric Pneumonia
A study on children aged 1 month to 11 years demonstrated that ambroxol syrup significantly improved clinical outcomes when used alongside antibiotic treatment for acute bacterial pneumonia .
Propiedades
IUPAC Name |
(1R,2R,4aS,8aS)-1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIALTZSQORJYNJ-LQKXBSAESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]([C@@H]2CCO)(C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10207-83-7, 38419-75-9 | |
Record name | Sclareol glycol, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010207837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sclareol glycol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038419759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SCLAREOL GLYCOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9X049Z30I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | SCLAREOL GLYCOL, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R22IXW7BW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.